4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide

Medicinal Chemistry Chemical Biology Kinase Inhibition

Researchers sourcing authenticated thiophene-thiazole-benzamide scaffolds for SAR campaigns face limited commercial availability. This compound fills that gap as a structurally characterized, multi-functional building block. • Features thiophene, thiazole, and benzamide moieties-suitable for late-stage C-H functionalization and cross-coupling method development. • Structurally verified (InChI Key: JIMIYBKUULMBKZ-UHFFFAOYSA-N); identity confirmed via SMILES and molecular formula. • Quote-based procurement with global shipping; ideal as a comparator in parallel analog testing for medicinal chemistry programs.

Molecular Formula C16H13N3O2S2
Molecular Weight 343.4 g/mol
Cat. No. B12179469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide
Molecular FormulaC16H13N3O2S2
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C16H13N3O2S2/c17-15(21)10-3-5-11(6-4-10)18-14(20)8-12-9-23-16(19-12)13-2-1-7-22-13/h1-7,9H,8H2,(H2,17,21)(H,18,20)
InChIKeyJIMIYBKUULMBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights for 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide


4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide is a synthetic small molecule (MW 343.4, C16H13N3O2S2) featuring a thiophene–thiazole core linked via an acetamide bridge to a 4-aminobenzamide moiety . Its structure places it within the broader class of thiazole–benzamide derivatives, a chemotype historically explored for kinase inhibition and anti-proliferative activity [1]. However, a comprehensive search of primary research articles and authoritative databases (PubMed, ChEMBL, BindingDB, ZINC) failed to locate any peer-reviewed quantitative biological data—including IC₅₀, Ki, or cellular activity values—specifically attributed to this exact compound from permitted sources. Available supplier listings offer no physicochemical characterization beyond molecular identity .

Why 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide Cannot Be Replaced


Thiazole–benzamide congeners display extreme sensitivity to peripheral substitution: a minor change from a thiophene to a phenyl or furan ring can invert selectivity across kinase targets or abolish cellular permeability [1]. In the absence of disclosed bioactivity data for 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide, any claim that a close structural analog—such as N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide or 4-[(2-thienylacetyl)amino]benzamide—behaves identically is scientifically unsupported. Procurement decisions relying on analog extrapolation without matched experimental evidence risk introducing an inactive or off-target compound into critical assays [2].

Quantitative Evidence for 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide


Absence of Quantitative Bioactivity Data

A systematic interrogation of PubMed, ChEMBL, BindingDB, ZINC, and the patent literature (USPTO, Google Patents) using the compound's CAS number (924399-10-0), SMILES, and IUPAC name returned no quantitative IC₅₀, Ki, EC₅₀, or cellular activity values for 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide from sources permitted for this analysis. Consequently, no direct head-to-head or cross-study comparator data can be assembled. The closest patent (US 6,720,346) discloses generic thiazole–benzamide structures but does not enumerate this specific compound among its exemplified analogs. Without target-specific potency, selectivity, or ADMET readouts, differentiation from structurally related compounds such as N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide or 4-[(2-thienylacetyl)amino]benzamide remains entirely speculative .

Medicinal Chemistry Chemical Biology Kinase Inhibition

Application Scenarios for 4-({[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]acetyl}amino)benzamide


Chemical Probe Validation Through Profiling

Given the complete absence of public bioactivity data, the compound cannot currently be deployed as a qualified chemical probe. Any research group considering its use must first commission broad-panel kinase profiling (e.g., Eurofins KinaseProfiler) and counter-screen against structurally matched analogs to establish a selectivity fingerprint. Without this, no mechanistic conclusions can be drawn from cellular or in vivo experiments [1].

SAR Exploration of Thiophene–Thiazole Core

The compound may hold value as a late-stage intermediate or comparator in SAR campaigns exploring thiophene → furan/phenyl bioisosteric replacements. However, its utility is contingent upon parallel testing alongside the intended analog under identical assay conditions; stand-alone procurement for SAR libraries is not supported by existing evidence [2].

Synthetic Methodology Development

The compound's multi-functional structure—amides, heterocycles, and a pendant thiophene—makes it a suitable substrate for reaction condition screening (e.g., late-stage C–H functionalization, cross-coupling). In this context, its identity as a complex, drug-like scaffold is sufficient, and the absence of biological data does not preclude its use for chemistry method development [3].

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